6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline
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Overview
Description
6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline is a heterocyclic compound that features a quinazoline core substituted with a chloro group at the 6-position and a piperazine ring at the 4-position. The piperazine ring is further substituted with a 2,5-dimethylphenyl group. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.
Substitution at the 6-Position: The chloro group can be introduced at the 6-position through chlorination reactions using reagents like phosphorus oxychloride (POCl3).
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of 6-chloroquinazoline with 1-(2,5-dimethylphenyl)piperazine under basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the phenyl substituent.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2,5-Dimethylphenyl)piperazin-1-yl]quinazoline: Lacks the chloro group at the 6-position.
6-Chloro-4-[4-(phenyl)piperazin-1-yl]quinazoline: Lacks the dimethyl substituents on the phenyl ring.
6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine: Features a pyrimidine core instead of a quinazoline core.
Uniqueness
6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline is unique due to the specific combination of its substituents, which can confer distinct biological and chemical properties. The presence of the chloro group at the 6-position and the 2,5-dimethylphenyl group on the piperazine ring can influence the compound’s reactivity, binding affinity, and overall activity.
Properties
IUPAC Name |
6-chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4/c1-14-3-4-15(2)19(11-14)24-7-9-25(10-8-24)20-17-12-16(21)5-6-18(17)22-13-23-20/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQWUASAMUAKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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